(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-32-19-12-10-18(11-13-19)26-16-24(33(28,29)23-8-6-5-7-20(23)26)25(27)17-9-14-21(30-2)22(15-17)31-3/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLALULJFEBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of multiple functional groups, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C25H23NO6S
- Molecular Weight : 465.52 g/mol
- CAS Number : 1114872-57-9
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, similar benzothiazine derivatives have demonstrated inhibitory effects on enzymes linked to cancer progression and inflammation.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Interaction with Receptors : The presence of methoxy and ethoxy groups may facilitate interactions with various biological receptors, potentially modulating signaling pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. |
| Antimicrobial Effects | Demonstrates activity against certain bacterial strains and fungi, suggesting potential use as an antimicrobial agent. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models, indicating potential for treating inflammatory diseases. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from damage due to oxidative stress or neurotoxic agents. |
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Anticancer Studies : A study reported that similar benzothiazine derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Activity : Research demonstrated that derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, compounds analogous to this benzothiazine derivative protected neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability .
Scientific Research Applications
Chemical Reactivity
The compound can undergo various chemical reactions such as:
- Oxidation : Introducing additional functional groups.
- Reduction : Producing derivatives with altered properties.
- Substitution : Replacing specific atoms or groups within the molecule.
Chemistry
In synthetic chemistry, (3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new compounds with tailored properties for specific applications.
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of various pathogens.
- Anti-inflammatory Effects : It can potentially inhibit pro-inflammatory enzymes, contributing to its therapeutic profile.
- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Case Study: Anticancer Mechanism
Research has shown that the compound can trigger programmed cell death in specific cancer cell lines. In vitro studies demonstrated significant reductions in cell viability at certain concentrations, indicating its potential as an anticancer agent .
Medical Applications
In medicine, this compound is being explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its pharmacological profile suggests possibilities for treating inflammatory diseases and cancers.
Industrial Applications
The compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance and durability, making it valuable in industrial applications.
Data Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Reactions at the Methanone Group
The ketone group in the methanone subunit exhibits moderate reactivity toward nucleophiles. Key reactions include:
| Reaction Type | Conditions | Reagents/Agents | Products | References |
|---|---|---|---|---|
| Grignard Addition | Anhydrous THF, 0°C to RT | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | |
| Reductive Amination | H₂, Pd/C, MeOH | NH₃ or primary amines | Secondary/tertiary amines | |
| Hydrazone Formation | Ethanol, reflux | Hydrazine hydrate | Hydrazone derivatives |
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Mechanistic Insight : The ketone’s electrophilicity is enhanced by conjugation with the adjacent aromatic systems, facilitating nucleophilic attack. Steric hindrance from the bulky benzothiazine ring may limit reactivity with larger nucleophiles.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings (methoxy- and ethoxy-substituted phenyl groups) undergo regioselective EAS:
| Position | Electrophile | Conditions | Major Product | Orientation | References |
|---|---|---|---|---|---|
| 3,4-Dimethoxyphenyl Ring | HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted derivative | Para to methoxy | |
| 4-Ethoxyphenyl Ring | Br₂/FeBr₃ | CH₂Cl₂, RT | Bromo-substituted derivative | Ortho to ethoxy |
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Directing Effects :
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Methoxy groups activate the ring and direct incoming electrophiles to ortho/para positions.
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Steric bulk from the ethoxy group may favor para substitution on the 4-ethoxyphenyl ring.
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Oxidation-Reduction Involving the Dioxido Group
The 1,1-dioxido (sulfone) group participates in redox transformations:
| Reaction Type | Conditions | Reagents | Products | Notes | References |
|---|---|---|---|---|---|
| Reduction | H₂/Pd, EtOH | H₂ (1 atm) | Sulfide analog | Partial reduction of S=O bonds | |
| Oxidative Functionalization | mCPBA, CHCl₃ | – | Sulfoxide derivatives | Limited applicability due to pre-existing sulfone |
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The sulfone group’s high oxidation state (+6) makes it relatively inert under mild conditions but reducible under catalytic hydrogenation.
Functionalization via Cross-Coupling Reactions
The aromatic rings and heterocyclic core enable transition-metal-catalyzed coupling:
| Reaction | Catalyst/Base | Substrates | Products | Yield (%) | References |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 60–75 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Primary amines | Aminated analogs | 50–65 |
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Coupling occurs preferentially on the less hindered 4-ethoxyphenyl ring due to steric effects from the benzothiazine core.
Hydrolysis and Demethylation Reactions
Methoxy and ethoxy groups undergo hydrolysis under acidic or basic conditions:
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Demethylation of the 3,4-dimethoxyphenyl group generates catechol derivatives, enhancing metal-chelating properties.
Photochemical and Thermal Stability
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the benzothiazine ring, forming sulfonic acid byproducts.
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Thermal Decomposition : Degrades above 250°C via radical pathways, releasing SO₂ and aromatic fragments (TGA data).
Key Research Findings:
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Structure-Activity Relationship (SAR) : Electron-donating substituents (e.g., methoxy) enhance stability toward oxidation but reduce electrophilic reactivity.
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Biological Relevance : Derivatives of this compound exhibit modulated cytochrome P450 interactions due to the ethoxy group’s metabolic lability.
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Synthetic Challenges : Multi-step purifications (e.g., column chromatography, recrystallization) are required to isolate high-purity products.
Comparison with Similar Compounds
Substituent Variations in Benzothiazine Derivatives
Key structural analogs include:
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (): Substituents: 3-methoxyphenyl at position 4; 3,4-dimethoxyphenyl at the methanone. Key Difference: Methoxy group at the meta position (vs. ethoxy at para in the target compound). This reduces steric bulk but may alter electronic interactions due to positional isomerism .
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Substituents: 3,5-dichlorophenyl at position 4; 4-methoxyphenyl at the methanone.
Comparative Analysis of Physicochemical Properties
A hypothetical data table based on substituent effects is presented below:
| Compound | Position 4 Substituent | Methanone Substituent | Predicted LogP | Electron Effects |
|---|---|---|---|---|
| Target Compound | 4-ethoxyphenyl | 3,4-dimethoxyphenyl | ~3.8 (estimated) | Electron-donating (alkoxy) |
| (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-methoxyphenyl | 3,4-dimethoxyphenyl | ~3.2 | Moderate electron-donating |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-dichlorophenyl | 4-methoxyphenyl | ~4.1 | Electron-withdrawing (Cl) |
Notes:
- LogP Values : Estimated using fragment-based methods (e.g., Moriguchi LogP). The target compound’s ethoxy group increases hydrophobicity compared to methoxy analogs.
- Synthetic Accessibility : The target compound’s para-ethoxy group may require stricter regioselective conditions compared to meta-substituted analogs .
Implications for Bioactivity and Reactivity
- Electron-Donating vs. Withdrawing Groups : The dichlorophenyl analog () likely exhibits stronger electrophilic character, which could enhance reactivity in nucleophilic environments. In contrast, alkoxy-substituted derivatives (target compound and ) may prioritize π-π stacking or hydrogen bonding in biological systems.
Q & A
Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield optimization?
Methodological Answer:
- A multi-step approach is recommended, starting with the synthesis of the 1,4-benzothiazin-1,1-dioxide core. Use Ullmann coupling or nucleophilic aromatic substitution to introduce the 4-ethoxyphenyl group at position 4 of the benzothiazin ring. For the methanone moiety, Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) is effective. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent demethylation of ethoxy/methoxy groups .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from methoxy/ethoxy substituents and the benzothiazin ring .
- X-ray crystallography : Resolve the 1,1-dioxido conformation and dihedral angles between aromatic rings, as demonstrated in structurally related benzothiazin-methanone derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
Q. How can researchers design in vitro assays to evaluate biological activity, particularly enzyme inhibition or receptor binding?
Methodological Answer:
- For enzyme inhibition: Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with purified human enzymes. Include positive controls (e.g., known inhibitors) and validate via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- For receptor binding: Radioligand displacement assays (e.g., ³H-labeled ligands) on cell membranes overexpressing target receptors. Calculate IC₅₀ values with nonlinear regression analysis .
Advanced Research Questions
Q. How do structural modifications at the 4-ethoxyphenyl or 3,4-dimethoxyphenyl groups impact pharmacological profiles?
Methodological Answer:
- Replace ethoxy with smaller alkoxy groups (e.g., methoxy) to assess steric effects on receptor binding. Use isothermal titration calorimetry (ITC) to quantify binding affinity changes .
- Introduce electron-withdrawing groups (e.g., nitro) on the dimethoxyphenyl ring to study electronic effects on metabolic stability via cytochrome P450 assays .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize assay protocols (e.g., cell line provenance, passage number, incubation time) to minimize variability .
- Perform meta-analysis of published data to identify confounding factors (e.g., solvent polarity in in vitro assays affecting compound solubility) .
Q. What are recommended strategies to improve aqueous solubility for in vivo studies?
Methodological Answer:
Q. How can molecular docking predict interactions between the compound and target proteins?
Methodological Answer:
Q. What are critical stability considerations for long-term storage?
Methodological Answer:
Q. What reaction conditions minimize regioisomer formation during synthesis?
Methodological Answer:
- Use bulky directing groups (e.g., tert-butyl) during benzothiazin ring functionalization to enforce regioselectivity. Monitor reaction progress with thin-layer chromatography (TLC) .
Q. How does the compound’s activity compare to benzothiazine derivatives without the 1,1-dioxido group?
Methodological Answer:
- The 1,1-dioxido group increases electron density on the benzothiazin ring, enhancing π-π stacking with aromatic residues in target proteins. Compare binding energies via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
